molecular formula C15H23NO3 B7862881 Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate

Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate

Cat. No. B7862881
M. Wt: 265.35 g/mol
InChI Key: FPQFTZQELSQGDQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Selective Removal of tert-Butyloxycarbonyl Group : Bodanszky and Bodanszky (2009) discuss the selective removal of the tert-butyloxycarbonyl group, a critical step in peptide synthesis, by using a mixture of trifluoroacetic acid, phenol, and p-cresol. This technique is particularly useful for protecting intermediates in peptide synthesis where hydroxyl and carboxyl groups are fully blocked (Bodanszky & Bodanszky, 2009).

  • Synthesis of Dideoxy-Amino Sugars : In a study by Csatayová et al. (2011), tert-butyl sorbate was used in the aminohydroxylation process to create derivatives useful in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, an important sugar derivative (Csatayová et al., 2011).

  • Enantioselective Synthesis of Amino Acid Derivatives : Arvanitis et al. (1998) described the enantioselective synthesis of 3-aminopropanoic acid derivatives, utilizing tert-butyl bromoacetate for introducing nitrogen via the Curtius reaction. This method is pivotal for producing beta analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Preparation of Benzazepine Derivatives : Hassan et al. (2007) discussed synthesizing an intermediate of benazepril hydrochloride, a blood pressure medication, starting from tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate (Hassan et al., 2007).

  • Metabolism of Prostaglandin E2 Agonist : Prakash et al. (2008) researched the metabolism of CP-533,536, a prostaglandin E2 agonist used in bone fracture healing. Their study highlighted the role of enzymes like CYP3A4, CYP3A5, and CYP2C8 in the metabolism of tert-butyl-benzyl derivatives (Prakash et al., 2008).

  • Synthesis of Triazolylalanine Analogues : Patil and Luzzio (2017) synthesized various N-isoindolinyl-1,2,3-triazolylalanine derivatives, demonstrating the utility of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives in 'click chemistry' for producing unnatural amino acid derivatives (Patil & Luzzio, 2017).

properties

IUPAC Name

tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)12-16(9-10-17)11-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFTZQELSQGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl bromoacetate (32.3 ml; 0.2 mol) is slowly added dropwise, while cooling in ice, to a solution of N-benzylethanolamine (30.2 g; 0.2 mol) and triethylamine (27.9 ml; 0.2 mol) in anhydrous N,N-dimethylformamide (200 ml). The mixture is stirred at room temperature for 22 h and is then concentrated in vacuo. The residue is subsequently distilled repeatedly with toluene. The resulting oil is taken up in dichloromethane (400 ml) and extracted twice by shaking with water (160 ml on each occasion). The organic phase is dried (magnesium sulphate) and concentrated. Yield: 47.8 g (90%), colourless oil.
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
27.9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of Compound 2 (1.86 g, 12.3 mmol) and potassium carbonate (1.70 g, 12.3 mmol) in CH3CN anhydrous (50 mL) at 0° C. was dropwise added t-Butyl-bromoacetate (2.41 g, 12.4 mmol) over 45 minute. The reaction mixture was gradually warmed to room temperature and stirred for 66 h. The resulting reaction mixture was filtered, and the filtrate was concentrated to give a white oily compound. The residue was then dissolved in CH2Cl2 (50 mL), and the resulting solution was filtered, and the filtrate was concentrated to afford white Compound 4 (2.94 g, 90%), 1H NMR (CDCl3) δ 1.45 (s, 9H), 2.86 (t, 2H), 3.23 (s, 2H), 3.54 to 3.62 (m, 2H), 3.82 (s, 2H), 7.23 to 7.34 (m, 5H); 13C NMR (CDCl3) δ 28.00, 55.27, 26.52, 58.47, 58.84, 81.29, 127.28, 128.36, 128.81, 138.27, 171.02. HRMS (Positive ion FAB) Calcd for C15H24NO3 [M+H]+ m/z 266.3605. Found: [M+H]+ m/z 266.1756.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.41 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
90%

Synthesis routes and methods III

Procedure details

15.1 g (100 mmol) of N-benzylethanolamine is dissolved in 50 ml of tetrahydrofuran and mixed with 15 ml of water and 13.8 g (100 mmol) of potassium carbonate. After instillation of 20.5 g (105 mmol) of bromoacetic acid-tert-butyl ester, it is stirred for 6 hours at 65° C. After cooling, it is filtered, concentrated by evaporation in a vacuum and the residue is chromatographed on silica gel with diethyl ether/hexane/triethylamine. The product fractions are concentrated by evaporation in a vacuum and dried.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate
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Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate
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Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate
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Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate
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Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate
Reactant of Route 6
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Tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate

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